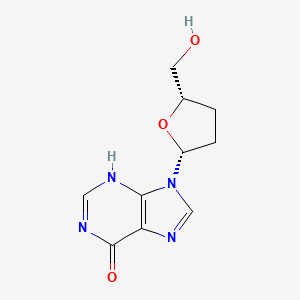

9-(5-(Hydroxymethyl)oxolan-2-yl)-1,9-dihydro-6H-purin-6-one

Descripción

Propiedades

IUPAC Name |

9-[5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZVVICBKDXVGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=NC3=C2N=CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860902 | |

| Record name | 9-[5-(Hydroxymethyl)oxolan-2-yl]-1,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69655-05-6 | |

| Record name | 2', hydrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=612049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Métodos De Preparación

Chemical Synthesis Routes for Didanosine

Catalytic Hydrogenation of Protected Intermediates

The foundational chemical synthesis of didanosine involves catalytic hydrogenation of a protected intermediate, typically 5'-O-acetyl-2',3'-didehydro-2',3'-dideoxyinosine (compound II). This method, disclosed in patent EP1887013A1, employs Raney nickel or palladium-carbon catalysts under hydrogen gas at ambient temperature and pressure. Hydrolysis of the 5'-acetyl protecting group precedes hydrogenation, yielding 2',3'-dideoxyinosine after neutralization with acetic acid. Key process parameters include maintaining a pH range of 8.5–9.5 during hydrogenation to stabilize intermediates and prevent byproduct formation.

A representative example from the patent describes dissolving 20 g of 5'-acetoxy-D4l in acetonitrile, hydrolyzing with aqueous sodium hydroxide, and hydrogenating with Raney nickel to produce 14 g of crude didanosine, which is recrystallized from methanol for purification. This method achieves a yield of 70–75% with >99% purity, as validated by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Hydrolysis-Enolization-Hydrogenation Sequence

An alternative route outlined in the same patent involves a three-step sequence:

- Base-catalyzed hydrolysis of compound II to form a stable enolate salt (X-D4l·nH2O).

- Catalytic hydrogenation of X-D4l to X-DDI (alkali metal salt of didanosine).

- Acid neutralization to isolate free didanosine.

The hydrolysis step requires a pH >8.5, achieved using inorganic bases like sodium hydroxide or organic bases such as methylamine. The intermediate X-D4l·nH2O crystallizes upon addition of water-miscible solvents (e.g., isopropanol or acetone), ensuring high stability and ease of handling. Hydrogenation of this intermediate at pH 8.5–9.5 with Raney nickel affords X-DDI, which is neutralized with acetic acid to yield didanosine. This method circumvents the instability of dideoxyribose intermediates, achieving a 65–80% overall yield.

Table 1: Comparative Analysis of Chemical Synthesis Examples from EP1887013A1

| Example | Starting Material | Catalyst | Solvent System | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 5'-Acetoxy-D4l | Raney Nickel | Acetonitrile/Water | 70 | 99.2 |

| 2 | 5'-O-Dioxolane Derivative | Raney Nickel | Methanol/Water | 45 | 98.8 |

| 3 | X-D4l·nH2O | Pd/C | Ammonia Water | 80 | 99.5 |

Biotechnological Approaches to Didanosine Production

Bioretrosynthetic Pathway Engineering

A groundbreaking advancement in didanosine synthesis is the bioretrosynthetic pathway engineered by Birmingham et al. (2014) , which assembles five enzymes in reverse order to construct 2',3'-dideoxyinosine from simple sugars. This pathway includes:

- Ribokinase (RK) : Phosphorylates 2,3-dideoxyribose to form 2,3-dideoxyribose-5-phosphate.

- 1,5-Phosphopentomutase (PPM) : Converts the 5-phosphate to 1-phosphate isomer.

- Purine Nucleoside Phosphorylase (PNP) : Catalyzes the coupling of 2,3-dideoxyribose-1-phosphate with hypoxanthine to form didanosine.

Directed evolution of PPM enhanced substrate selectivity for 2,3-dideoxyribose-5-phosphate by 700-fold, while engineered PNP (variant PNP-46D6) increased didanosine production 16-fold compared to wild-type enzymes. The pathway operates with an ATP regeneration system, achieving a 9,500-fold improvement in nucleoside selectivity and a 50-fold increase in titer.

Microbial Synthesis Using Brevibacterium pusillum

A study evaluating solvent systems for didanosine synthesis in Brevibacterium pusillum revealed that aqueous-organic biphasic systems enhance substrate solubility and product recovery. Methanol-water mixtures (70:30 v/v) increased yield by 40% compared to pure aqueous media, likely due to reduced cellular toxicity and improved mass transfer. However, prolonged exposure to >50% organic solvents inhibited microbial activity, necessitating optimized phase ratios.

Table 2: Enzymatic Performance in Bioretrosynthetic Pathways

| Enzyme | Substrate | Selectivity Change | Turnover Improvement |

|---|---|---|---|

| 1,5-Phosphopentomutase | 2,3-Dideoxyribose-5-phosphate | 700-fold | 3-fold |

| Purine Nucleoside Phosphorylase | Dideoxyribose-1-phosphate | 4.7-fold | 16-fold |

Process Optimization and Industrial Considerations

Solvent and Catalyst Reusability

In chemical synthesis, solvent selection critically influences yield and purity. Methanol-water mixtures are preferred for their ability to dissolve both polar intermediates and non-polar byproducts, facilitating crystallization. Raney nickel catalysts can be reused up to five times without significant activity loss, provided they are washed with methanol and stored under nitrogen.

Comparative Analysis of Preparation Methods

| Parameter | Chemical Synthesis | Biotechnological Production |

|---|---|---|

| Yield | 65–80% | 30–50% (current) |

| Purity | >99% | 90–95% |

| Scalability | High (batch processes) | Moderate (fermentation limits) |

| Environmental Impact | High solvent waste | Low (aqueous systems) |

| Cost | $120–150/kg | $300–400/kg (estimated) |

Aplicaciones Científicas De Investigación

La didanosina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar análogos de nucleósidos y sus propiedades químicas.

Biología: Se utiliza en estudios de metabolismo de ácidos nucleicos e interacciones enzimáticas.

Medicina: Se utiliza ampliamente en la investigación sobre el tratamiento del VIH y los mecanismos de resistencia.

Industria: Se utiliza en el desarrollo de terapias antirretrovirales y en el estudio de interacciones medicamentosas.

Mecanismo De Acción

La didanosina se metaboliza intracelularmente a su forma activa, dideoxyadenosina trifosfato (ddATP). Este metabolito activo inhibe la enzima transcriptasa inversa del VIH al competir con el sustrato natural, deoxyadenosina trifosfato (dATP). Al incorporarse al ADN viral, el ddATP provoca la terminación de la cadena, evitando que el virus se replique .

Compuestos Similares:

Zidovudina (AZT): Otro inhibidor de la transcriptasa inversa de nucleósidos utilizado en el tratamiento del VIH.

Estavudina (d4T): Mecanismo de acción similar pero perfil de efectos secundarios diferente.

Lamivudina (3TC): A menudo se utiliza en combinación con otros antirretrovirales para obtener efectos sinérgicos.

Singularidad: La didanosina es única en sus modificaciones estructurales específicas, que confieren su actividad contra el VIH. A diferencia de otros análogos de nucleósidos, la didanosina tiene una base de hipoxantina unida al anillo de azúcar, que es crucial para su mecanismo de acción .

Comparación Con Compuestos Similares

Adverse Effects :

- Dose-dependent pancreatitis (750 mg/day) and peripheral neuropathy .

- Rare but severe retinal toxicity , characterized by chorioretinal degeneration linked to mitochondrial DNA damage .

Comparison with Similar Compounds

Didanosine belongs to the NRTI class, which includes zidovudine, zalcitabine, stavudine, and tenofovir. Below is a detailed comparison:

Efficacy in Clinical Trials

Pharmacokinetic and Resistance Profiles

Key Resistance Insights :

- Stavudine and didanosine combination therapy may select for zidovudine-associated mutations (e.g., T215Y), complicating salvage regimens .

Toxicity Profiles

| Toxicity | Didanosine | Zidovudine | Zalcitabine | Stavudine |

|---|---|---|---|---|

| Pancreatitis | High risk | Low risk | Low risk | Low risk |

| Peripheral Neuropathy | Moderate | Low risk | High risk | Moderate |

| Hematologic Toxicity | Low risk | High risk | Low risk | Low risk |

| Retinal Toxicity | Unique risk | None | None | None |

Notable Findings:

- Didanosine’s retinal toxicity is irreversible in 30% of cases, even after discontinuation .

- Stavudine-induced neuropathy involves mitochondrial DNA polymerase-γ inhibition, distinct from didanosine’s axonal toxicity .

Actividad Biológica

Didanosine (ddI), a nucleoside reverse transcriptase inhibitor (NRTI), has been primarily utilized in the treatment of HIV/AIDS. Its biological activity is characterized by its mechanism of action, pharmacokinetics, mutagenicity, and clinical efficacy. This article synthesizes findings from various studies to provide a comprehensive overview of didanosine's biological activity.

Didanosine is metabolized intracellularly to its active form, didanosine triphosphate (ddATP). The conversion involves phosphorylation through several enzymatic pathways, ultimately leading to the incorporation of ddATP into viral DNA during reverse transcription. This incorporation results in chain termination, effectively inhibiting viral replication. The intracellular half-life of ddATP is approximately 12-24 hours, suggesting that less frequent dosing may be sufficient compared to other NRTIs like zidovudine (AZT) .

Pharmacokinetics

Didanosine exhibits low plasma protein binding (≤ 5%) and is less lipophilic than zidovudine. Consequently, it has a different distribution profile, with lower concentrations in cerebrospinal fluid compared to plasma . Approximately 40% of didanosine is excreted unchanged in urine, while the remainder is metabolized into hypoxanthine and uric acid .

Mutagenicity and Toxicity

Research indicates that didanosine may exhibit clastogenic effects at high doses. In vitro studies have shown it can induce DNA damage in human lymphocytes and Chinese hamster ovary cells. However, animal studies have reported no significant increase in micronuclei formation at lower doses . Notably, didanosine does not appear to induce reverse mutations in Salmonella typhimurium without metabolic activation, suggesting a limited mutagenic potential under certain conditions .

Table 1: Summary of Mutagenicity Studies on Didanosine

| Study Type | Results |

|---|---|

| In Vitro (Human Lymphocytes) | Clastogenic effects observed |

| In Vitro (Chinese Hamster Ovary) | Induced DNA damage |

| In Vivo (Rodent Micronucleus Assay) | No increase in micronuclei at low doses |

| Salmonella typhimurium | No reverse mutations without activation |

Clinical Efficacy

Didanosine has demonstrated significant antiviral activity in clinical settings. A study involving 168 HIV-1 infected patients showed that those treated with didanosine experienced a median decrease in HIV-1 RNA levels by -0.56 log copies/mL compared to +0.07 log copies/mL in the placebo group after four weeks . Notably, 31% of patients on didanosine achieved undetectable viral loads (<400 copies/mL), compared to only 6% in the placebo group .

Case Study: Didanosine in Treatment-Experienced Patients

In a cohort of treatment-experienced patients with multiple nucleoside reverse-transcriptase inhibitor-associated mutations (NAMs), didanosine maintained antiviral efficacy. Patients with up to five NAMs at baseline still exhibited significant reductions in viral load when treated with didanosine . This underscores its potential utility even in challenging treatment scenarios.

Q & A

Q. What validated analytical methods are recommended for quantifying didanosine in pharmaceutical formulations?

The United States Pharmacopeia (USP) outlines a reversed-phase HPLC method for didanosine quantification. A standard preparation using USP Didanosine RS is diluted to ~LC/900, and the assay preparation follows similar dilution. Chromatographic separation uses a 0.01 M ammonium acetate buffer (pH 6.0) and a C18 column. Peak responses are compared between standard and test solutions to calculate purity (90–110% of labeled claim) . For higher sensitivity, LC-MS with deuterated internal standards (e.g., Didanosine-d2) improves accuracy in pharmacokinetic studies .

Q. How should researchers handle didanosine to ensure safety in laboratory settings?

Didanosine requires precautions to avoid inhalation, skin contact, or ingestion. Use PPE (gloves, lab coat, goggles) and work in a ventilated hood. Storage should be in sealed containers at 15–30°C to prevent degradation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation due to its acute toxicity (oral LD₅₀: 4300 mg/kg in rats) and potential mutagenicity .

Q. What are the key considerations when designing in vitro studies to assess didanosine’s antiviral efficacy?

Use HIV-1 reverse transcriptase (RT) inhibition assays with wild-type and mutant RT strains (e.g., L74V or K65R mutations linked to resistance). Cell-based models (e.g., MT-4 lymphocytes) should measure IC₅₀ values via plaque reduction or RT activity assays. Include controls for cytotoxicity and validate results against reference inhibitors like zidovudine .

Q. How can researchers ensure stability of didanosine in solution during long-term experiments?

Prepare fresh solutions in pH-neutral buffers (e.g., PBS) and avoid prolonged exposure to light or temperatures >30°C. Degradation products (e.g., hypoxanthine) can be monitored via HPLC with UV detection at 250 nm. For multi-day assays, freeze aliquots at -20°C and validate stability over 72 hours .

Advanced Research Questions

Q. How do RT codon polymorphisms (e.g., L228H/R) influence didanosine’s virological response in clinical cohorts?

Retrospective genotypic analysis of HIV-1 isolates from ART-experienced patients reveals that polymorphisms at RT codons 228 (L→H/R) correlate with reduced response to didanosine. Use multivariate regression to adjust for confounding factors (e.g., prior NRTI exposure). Annotate sequences with resistance scores (e.g., ANRS algorithm) and validate findings in independent datasets to account for population-specific mutation patterns .

Q. What methodologies resolve contradictions in long-term toxicity data for didanosine in preclinical models?

Mitochondrial toxicity assays (e.g., lactate/pyruvate ratios in hepatocytes) and in vivo models (e.g., transgenic mice expressing POLG mutations) can clarify mechanisms like mitochondrial DNA depletion. Combine histopathology (e.g., hepatic steatosis) with metabolomics to distinguish drug-specific effects from confounding variables (e.g., comorbidities) .

Q. How can researchers optimize genotypic resistance scoring systems for didanosine in heterogeneous HIV-1 subtypes?

Develop weighted scores using machine learning (e.g., random forests) trained on clinical outcomes (viral load reduction) and subtype-specific mutation frequencies. Cross-validate against global databases (e.g., Stanford HIVDB) and include accessory mutations (e.g., T69D) that modulate resistance. Ensure scores are updated as new subtype data emerge .

Q. What experimental approaches validate didanosine’s degradation pathways under accelerated storage conditions?

Conduct forced degradation studies (heat, humidity, UV light) followed by LC-MS/MS to identify major degradants. Compare fragmentation patterns with reference standards (e.g., USP Related Compound A). Quantify degradation kinetics using Arrhenius modeling to predict shelf-life under standard storage .

Methodological Best Practices

- Data Contradiction Analysis : Use meta-analytic frameworks (e.g., PRISMA) to harmonize disparate findings from clinical trials and preclinical studies. Stratify by variables like dosing regimen or patient CD4+ counts .

- Human Subject Research : Align participant selection with FDA guidelines (e.g., exclusion of HLA-B*5701-positive individuals to avoid hypersensitivity). Document informed consent and adverse events per IRB protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.